3-[5-(2,4-Dichlorophenyl)furan-2-yl]prop-2-enoic acid is an organic compound characterized by a furan ring substituted with a dichlorophenyl group and a prop-2-enoic acid moiety. This compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry due to its unique structural features and biological activity.
This compound belongs to the class of acrylic acids and is categorized as an aromatic heterocyclic compound due to the presence of the furan ring. Its systematic name reflects its structural components, which include both aromatic and aliphatic elements.
The synthesis of 3-[5-(2,4-Dichlorophenyl)furan-2-yl]prop-2-enoic acid typically involves several key steps:
The reaction conditions typically involve the use of solvents such as ethanol or methanol under elevated temperatures to facilitate the reaction. Purification methods such as recrystallization or chromatography are often employed to isolate the desired product in high purity .
The molecular formula for 3-[5-(2,4-Dichlorophenyl)furan-2-yl]prop-2-enoic acid is . The structure features:
Property | Value |
---|---|
Molecular Formula | C13H8Cl2O3 |
Molecular Weight | 283.10 g/mol |
IUPAC Name | 3-[5-(2,4-Dichlorophenyl)furan-2-yl]prop-2-enoic acid |
InChI | InChI=1S/C13H8Cl2O3/c14-8-1-4-10(11(15)7-8)12-5-2-9(18-12)3-6-13(16)17/h1-7H,(H,16,17) |
InChI Key | QJQFGFOMBCTNDH-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=CC(=O)O |
3-[5-(2,4-Dichlorophenyl)furan-2-yl]prop-2-enoic acid can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Substitution reactions may utilize amines or thiols as nucleophiles.
The mechanism of action for 3-[5-(2,4-Dichlorophenyl)furan-2-yl]prop-2-enoic acid involves its interaction with specific biological targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For instance, it may inhibit enzymes involved in inflammatory processes, leading to potential anti-inflammatory effects .
The compound exhibits typical characteristics of aromatic compounds, including:
Key chemical properties include:
3-[5-(2,4-Dichlorophenyl)furan-2-yl]prop-2-enoic acid has several potential scientific applications:
This compound's unique combination of functional groups and structural characteristics positions it as a valuable entity in ongoing research within organic and medicinal chemistry domains.
The core synthesis of 3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enoic acid relies on Claisen-Schmidt condensation between 5-(2,4-dichlorophenyl)furan-2-carbaldehyde and malonic acid derivatives. This reaction proceeds under mild conditions (60–80°C) in polar aprotic solvents like DMF or pyridine, yielding the α,β-unsaturated carboxylic acid framework with high E-selectivity (>95%). Alternative routes include acid-catalyzed hydroarylation of 3-(furan-2-yl)propenoic acids with 1,3-dichlorobenzene using Brønsted superacid TfOH (triflic acid), generating the 2,4-dichlorophenyl motif via superelectrophilic activation. This method achieves 55–98% yields for methylated arene substrates but requires strict temperature control (0°C) to suppress oligomerization [9]. For ester precursors, Knoevenagel condensation of furan-2-carbaldehydes with diethyl malonate followed by saponification offers a two-step pathway, though decarboxylation side reactions may reduce overall efficiency [3].
Table 1: Synthetic Routes Comparison
Method | Conditions | Yield Range | Key Advantage |
---|---|---|---|
Claisen-Schmidt | DMF, 80°C, 4h | 70–85% | High E-selectivity |
TfOH Hydroarylation | TfOH, 0°C, 2h | 55–98%* | Direct C–C bond formation |
Knoevenagel-Saponification | Piperidine/EtOH, then NaOH | 60–75% | Avoids strong acid handling |
*Yields higher for electron-rich arenes
Regioselective installation of chlorine atoms at the 2- and 4-positions of the phenyl ring employs two principal strategies:
Microwave irradiation significantly accelerates key steps:
Catalytic methods improve selectivity and sustainability:
Table 2: Catalytic Performance Comparison
Catalyst System | Reaction Type | Yield | Stereoselectivity | Conditions |
---|---|---|---|---|
L-Proline | Aldol condensation | 75% | 80% ee | DMSO, 25°C, 24h |
[Co(P1)] | Metalloradical cyclization | 82% | N/A | Toluene, 80°C, 12h |
PdCl₂/CuI | Carboxylative coupling | 68% | >95% E | DMF, 60°C, 10 atm CO₂ |
The carboxylic acid group exhibits superior stability under acidic coupling conditions but complicates purification:
Table 3: Functional Group Stability Under Acidic Conditions
Functional Group | Oligomerization Byproducts | Typical Yield in TfOH | Stability to Purification |
---|---|---|---|
COOH | 5–8% | 55–63%* | Sensitive to recrystallization |
COOCH₃ | 15–22% | 60–75%* | Stable to chromatography |
*Yields for reactions with benzene
Complete Compound List
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 19275-47-9
CAS No.:
CAS No.: 1356964-77-6
CAS No.: